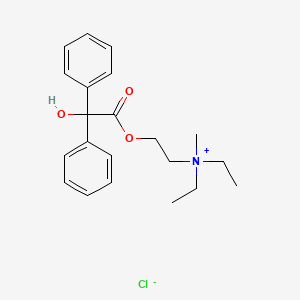
Benzilyloxyethyldiethylmethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilyloxyethyldiethylmethylammonium chloride is a quaternary ammonium compound with the molecular formula C21H28ClNO3 . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzilyloxyethyldiethylmethylammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. For example, triethylamine can be reacted with benzyl chloride in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures, often around 80°C, and the product is purified by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient solvents and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzilyloxyethyldiethylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or acetone .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzilyloxyethyldiethylmethylammonium oxide, while substitution reactions can produce a variety of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzilyloxyethyldiethylmethylammonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzilyloxyethyldiethylmethylammonium chloride involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis . This property makes it effective as a disinfectant and in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethyldioctadecylammonium bromide: Known for its use in similar applications as a surfactant and disinfectant.
Uniqueness
Benzilyloxyethyldiethylmethylammonium chloride is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1166-85-4 |
|---|---|
Molekularformel |
C21H28ClNO3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;chloride |
InChI |
InChI=1S/C21H28NO3.ClH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KQVQBPSOWVZVQD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
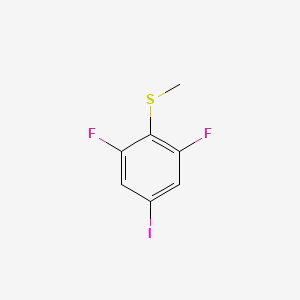
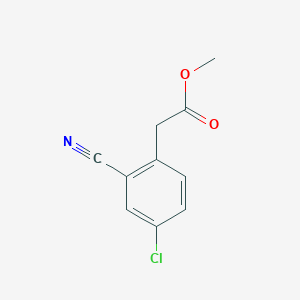
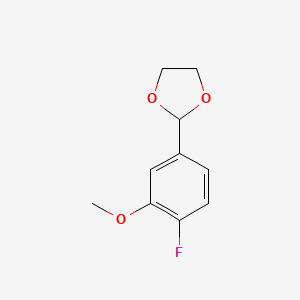
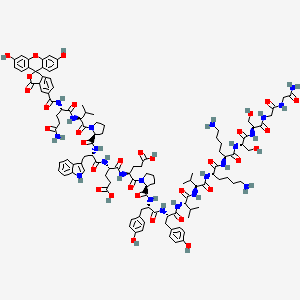
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
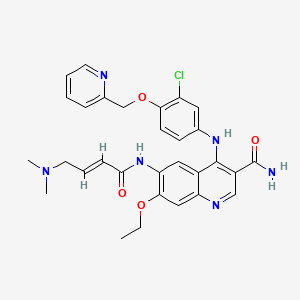

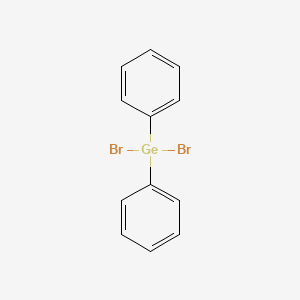
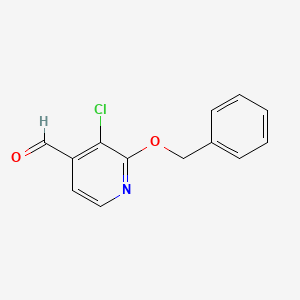
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
